2,6-Di-tert-butyl-4-ethylphenol - 4130-42-1

2,6-Di-tert-butyl-4-ethylphenol

Catalog Number: EVT-289296
CAS Number: 4130-42-1
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Di-tert-butyl-4-ethylphenol is a synthetic compound classified as an alkylphenol. It is a structural analog of butylated hydroxytoluene (BHT), a common antioxidant. While not naturally occurring, 2,6-Di-tert-butyl-4-ethylphenol has been identified as a volatile component in various substances. For example, it was found in the phenolic fractions of wines produced from Koshu and Zenkoji grapes []. Similarly, its presence was confirmed in the essential oils extracted from the aerial parts (leaves and flowers) of the plant Plumbago europaea L. [].

Synthesis Analysis

2,6-Di-tert-butyl-4-ethylphenol can be synthesized through various methods. One notable pathway involves the conversion of guaiacol in supercritical ethanol using a H2WO4 catalyst at 300°C []. This reaction primarily yields alkylphenols, with 2,6-Di-tert-butyl-4-ethylphenol being a significant product alongside 2,6-di-tert-butylphenol.

Another synthesis route utilizes Re2O7 as a catalyst for guaiacol conversion in ethanol at 320°C []. This method also leads to the formation of 2,6-Di-tert-butyl-4-ethylphenol, along with other alkylphenols, through a combination of deoxygenation and alkylation reactions.

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-ethylphenol primarily acts as a product in reactions involving the conversion of guaiacol. In the presence of H2WO4 catalyst and supercritical ethanol, guaiacol undergoes transetherification and alkylation, ultimately yielding 2,6-Di-tert-butyl-4-ethylphenol []. Similarly, Re2O7 catalyzes the deoxygenation and alkylation of guaiacol, resulting in the formation of 2,6-Di-tert-butyl-4-ethylphenol among other products [].

Applications
  • Catalyst Evaluation: The formation of 2,6-Di-tert-butyl-4-ethylphenol in reactions utilizing catalysts like H2WO4 and Re2O7 provides insights into their activity and selectivity for guaiacol conversion [, ]. Analyzing the product distribution helps assess the efficiency and specificity of these catalysts for alkylation and deoxygenation reactions.

  • Reaction Mechanism Studies: Investigating the formation pathways of 2,6-Di-tert-butyl-4-ethylphenol from guaiacol contributes to understanding the underlying reaction mechanisms involved []. By identifying intermediates and analyzing reaction conditions, researchers can elucidate the step-by-step process of guaiacol conversion.

Guaiacol

  • Relevance: Guaiacol serves as the starting material in several studies [, ] aiming to synthesize alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol. These studies explore different catalysts and reaction conditions to achieve the demethoxylation and alkylation of guaiacol, highlighting the structural relationship between guaiacol and 2,6-di-tert-butyl-4-ethylphenol.

Phenol

  • Relevance: Phenol is identified as a key intermediate in the demethoxylation of guaiacol to produce alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol []. This suggests that the removal of the methoxy group from guaiacol, leading to the formation of phenol, is a crucial step in the synthesis pathway of 2,6-di-tert-butyl-4-ethylphenol.

Catechol

  • Relevance: Catechol is another crucial intermediate formed during the demethoxylation of guaiacol [, ]. Like phenol, the formation of catechol highlights the stepwise deoxygenation process involved in the transformation of guaiacol to 2,6-di-tert-butyl-4-ethylphenol.

Ethylphenol

  • Relevance: Ethylphenol is identified as a major product in the deoxygenation and alkylation of guaiacol []. Its formation showcases the addition of an ethyl group, likely originating from the ethanol solvent, to the aromatic ring during the synthesis of 2,6-di-tert-butyl-4-ethylphenol.

Diethylphenol

  • Relevance: Like ethylphenol, diethylphenol is observed as a significant product in the reaction of guaiacol with ethanol []. Its presence further demonstrates the alkylation process, where multiple ethyl groups can be introduced into the final product, 2,6-di-tert-butyl-4-ethylphenol.

Diisopropylphenol

  • Relevance: Diisopropylphenol's appearance as a product in guaiacol demethoxylation [] emphasizes the potential for different alkyl groups, beyond just ethyl, to be incorporated into the final product. This suggests a degree of flexibility in the reaction pathway leading to 2,6-di-tert-butyl-4-ethylphenol and its related alkylphenols.

Di-tert-butylphenol

  • Relevance: Similar to other alkylphenols, di-tert-butylphenol is formed during the conversion of guaiacol [, ]. The presence of tert-butyl groups highlights the significant role of alkylation in these reactions and their relation to 2,6-di-tert-butyl-4-ethylphenol's formation.

2-Ethoxyphenol

  • Relevance: Studies identify 2-ethoxyphenol as an intermediate in the conversion of guaiacol to various alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol []. This suggests that the ethoxy group, originating from ethanol, plays a direct role in the formation of 2,6-di-tert-butyl-4-ethylphenol.

2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Relevance: While not directly mentioned in the provided excerpts, the close structural similarity between BHT and 2,6-di-tert-butyl-4-ethylphenol suggests they might be formed under similar conditions. They both belong to the same class of alkylated phenols and likely share similar antioxidant properties [, ].

3,4-Dimethylphenol

  • Relevance: Identified as a volatile phenol in wines, particularly Koshu wine [], 3,4-dimethylphenol exemplifies the broader presence and significance of substituted phenols in various natural and processed products, just like 2,6-di-tert-butyl-4-ethylphenol. This finding highlights the widespread occurrence of alkylated phenols, emphasizing their importance in diverse fields.

2-Methoxy-4-vinylphenol

  • Relevance: The identification of 2-methoxy-4-vinylphenol in wine [] showcases the diversity of substituted phenols found in natural products, similar to 2,6-di-tert-butyl-4-ethylphenol. It emphasizes that variations in the type and position of substituents on the phenolic ring can significantly impact the compound's aroma and potential biological activity.

4-Allyl-2,6-dimethoxyphenol

  • Relevance: The discovery of 4-allyl-2,6-dimethoxyphenol in wine [] alongside 2,6-di-tert-butyl-4-ethylphenol underscores the diverse array of substituted phenols present in this beverage. The varying substituents, like allyl and methoxy groups, likely contribute to the complex aroma profile of wine.

Properties

CAS Number

4130-42-1

Product Name

2,6-Di-tert-butyl-4-ethylphenol

IUPAC Name

2,6-ditert-butyl-4-ethylphenol

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

InChI

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3

InChI Key

BVUXDWXKPROUDO-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

4-Ethyl-2,6-di-tert-butylphenol

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

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